Pitolisant oxalate
Overview
Description
Tiprolisant oxalate, also known as pitolisant oxalate, is a potent and selective non-imidazole inverse agonist at the recombinant human histamine H3 receptor. It is primarily used in the treatment of narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden muscle weakness (cataplexy). Tiprolisant oxalate enhances the activity of histaminergic neurons in the brain, which helps improve wakefulness and reduce sleepiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiprolisant oxalate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring and the attachment of the chlorophenyl and propoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tiprolisant oxalate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capacity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tiprolisant oxalate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tiprolisant oxalate may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Tiprolisant oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine receptor interactions and develop new histamine receptor antagonists.
Biology: Investigated for its effects on histaminergic neurons and potential therapeutic applications in sleep disorders and cognitive enhancement.
Medicine: Approved for the treatment of narcolepsy and being explored for other neurological conditions such as Parkinson’s disease, epilepsy, and attention deficit hyperactivity disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Tiprolisant oxalate acts as an inverse agonist at the histamine H3 receptor. The H3 receptors are autoreceptors that regulate the release of histamine in the brain. By binding to these receptors, tiprolisant oxalate prevents the binding of endogenous histamine and produces a response opposite to that of histamine. This enhances histaminergic activity in the brain, leading to increased wakefulness and reduced sleepiness .
Comparison with Similar Compounds
Similar Compounds
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy, but with a different mechanism of action.
Armodafinil: An enantiopure compound similar to modafinil, used for similar indications.
Sodium oxybate: A central nervous system depressant used to treat cataplexy and excessive daytime sleepiness in narcolepsy
Uniqueness
Tiprolisant oxalate is unique in its mechanism of action as an inverse agonist at the histamine H3 receptor. Unlike other wakefulness-promoting agents, it specifically targets histaminergic neurons, making it a first-in-class medication for narcolepsy. Its selective action and minimal abuse potential distinguish it from other compounds used to treat sleep disorders .
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;3-1(4)2(5)6/h7-10H,1-6,11-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKSXOIWBLDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362665-57-4 | |
Record name | Piperidine, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362665-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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